Phenyl 3-methylbut-2-enoate
Description
Fundamental Principles Governing Reactivity of Esters with Vinylic and Aromatic Subunits
The reactivity of Phenyl 3-methylbut-2-enoate (B8612036) is dictated by a combination of electronic and steric factors inherent to its vinylic and aromatic components.
Electronic Effects: The core of its reactivity lies in the conjugated π-system of the α,β-unsaturated ester, which delocalizes electron density and creates two primary electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.org The choice between a 1,2-addition and a 1,4-conjugate addition is often determined by the nature of the nucleophile. "Hard" nucleophiles, such as organolithium reagents, tend to attack the hard carbonyl carbon, while "soft" nucleophiles, like cuprates and enolates, favor the soft β-carbon. smolecule.com The phenyl group's electron-withdrawing properties further enhance the electrophilicity of the carbonyl carbon.
Steric Hindrance: The methyl group at the C3 position (β-carbon) introduces steric bulk, which can influence the regioselectivity of incoming nucleophiles. core.ac.uk This steric hindrance may disfavor attack at the β-position, particularly for larger nucleophiles, potentially making the 1,2-addition pathway more competitive. smolecule.com
Leaving Group Ability: In nucleophilic acyl substitution reactions, the phenoxide ion is an effective leaving group. Its stability is enhanced by resonance, where the negative charge is delocalized across the aromatic ring. This makes the ester functionality a prime target for substitution by a wide range of nucleophiles.
These principles allow for a variety of chemical transformations, making the compound a useful tool in constructing more complex molecules.
Overview of Current Research Trends and Foundational Contributions Related to the Compound
While Phenyl 3-methylbut-2-enoate itself is not the subject of a massive body of dedicated research, it serves as a representative model for the broader class of α,β-unsaturated phenyl esters. Foundational studies have established the reactivity patterns of these compounds, and current research leverages this understanding for innovative synthetic applications.
Recent trends focus on incorporating these esters into complex reaction sequences:
Cascade Reactions: The multiple reactive sites within α,β-unsaturated esters make them excellent candidates for domino or cascade reactions. smolecule.com These processes allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity and efficient synthesis of intricate structures. rsc.org
Asymmetric Catalysis: A major goal in modern synthesis is the control of stereochemistry. Research is ongoing to develop catalytic, enantioselective versions of reactions involving α,β-unsaturated esters, such as conjugate additions, to produce specific stereoisomers of chiral molecules.
Heterocycle Synthesis: The electrophilic nature of the conjugated system, combined with the good leaving group at the ester, makes these compounds valuable precursors for synthesizing heterocyclic rings, which are common motifs in pharmaceuticals and natural products. rsc.org
Derivatives of this compound, such as lavandulyl senecioate, have been identified in nature, for instance as an insect pheromone, highlighting the relevance of this structural class in chemical biology. researchgate.net
Compound Properties and Data
Below are tables detailing the key identifiers and physical properties of this compound.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 54897-52-8 |
| Molecular Formula | C₁₁H₁₂O₂ |
| Molecular Weight | 176.21 g/mol |
| Canonical SMILES | CC(=CC(=O)OC1=CC=CC=C1)C |
| InChI Key | FFACJJSUQMXDRE-UHFFFAOYSA-N |
Data sourced from smolecule.com
Table 2: Spectroscopic Data for a Related Compound
Spectroscopic data for the closely related compound 2-cinnamoylthis compound (1i) is provided below as a reference.
| Spectroscopy | Data |
| IR (neat, cm⁻¹) | 3061, 2917, 1738, 1605, 1448, 1332, 1200, 1119, 1063, 749 |
| ¹H NMR (600 MHz, δ) | 7.70 (dd, J = 7.6, 1.7 Hz, 1H), 7.59–7.51 (m, 4H), 7.37 (m, 3H), 7.35–7.31 (t, 2H), 7.19–7.13 (m, 2H), 5.85 (d, J = 1.4 Hz, 1H), 2.11 (s, 3H), 1.83 (s, 3H) |
| ¹³C NMR (151 MHz, δ) | 191.8, 164.5, 161.0, 148.8, 144.9, 134.7, 132.6, 132.4, 130.5, 129.8, 128.8, 128.4, 125.8, 125.7, 123.6, 114.7, 27.6, 20.5 |
| HRMS (ESI) m/z | calcd for C₂₀H₁₈O₃Na ([M + Na]⁺) 329.1154; found 329.1153 |
Data sourced from rsc.org
Structure
3D Structure
Properties
CAS No. |
54897-52-8 |
|---|---|
Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
phenyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C11H12O2/c1-9(2)8-11(12)13-10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI Key |
FFACJJSUQMXDRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OC1=CC=CC=C1)C |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Preparative Strategies for Phenyl 3 Methylbut 2 Enoate
Direct Esterification Routes for Phenyl 3-methylbut-2-enoate (B8612036)
Direct esterification, the reaction between a carboxylic acid and an alcohol, stands as a fundamental method for synthesizing esters like phenyl 3-methylbut-2-enoate. This approach typically involves the reaction of 3-methylbut-2-enoic acid with phenol (B47542). However, the low nucleophilicity of phenols necessitates specific catalytic conditions to achieve efficient conversion. niscpr.res.inarkat-usa.org
Acid-Catalyzed Esterification Approaches
The Fischer esterification, a classic acid-catalyzed method, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com For the synthesis of this compound, this would entail reacting 3-methylbut-2-enoic acid with phenol using catalysts such as sulfuric acid, p-toluenesulfonic acid, or polyphosphoric acid. masterorganicchemistry.comgoogle.com The mechanism initiates with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. rsc.orglibretexts.org This is followed by a nucleophilic attack from the phenol, subsequent proton transfer, and the elimination of water to yield the ester. libretexts.org The use of an excess of one reactant or the removal of water can drive the equilibrium towards the product side. masterorganicchemistry.comgoogle.com Phosphorous acid and its derivatives have also been patented as effective catalysts for the esterification of phenols with carboxylic acids, producing high-purity esters with minimal by-products. google.com
A comparative study on the reaction of substituted phenols with 3-methylbut-2-enoic acid using zinc chloride/phosphorus oxychloride and aluminum chloride/phosphorus oxychloride has been conducted, revealing the formation of phenolic esters among other products. lookchem.com
Advanced Catalytic Systems for Ester Formation (e.g., Transition Metal-Based Catalysts)
To overcome the challenges of traditional acid catalysis, various advanced catalytic systems have been developed. Transition metal catalysts, in particular, have shown promise in facilitating the esterification of phenols. arkat-usa.org While direct transition metal-catalyzed esterification of phenols is an area of ongoing research, related cross-coupling reactions are well-established for forming C-O bonds. smolecule.com For instance, palladium-catalyzed reactions can be employed for the synthesis of phenyl esters. smolecule.com
Heterogeneous catalysts, such as titanium dioxide (TiO2), offer a reusable and efficient alternative for the acylation of phenols with acid chlorides under solvent-free conditions, yielding phenolic esters in high yields. niscpr.res.in Another example is the use of a SiO2–SO3H amorphous catalyst, which has proven effective in catalyzing the esterification of carboxylic acids with phenol under both conventional heating and microwave irradiation, with the latter generally providing higher yields. sci-hub.seresearchgate.net
| Catalyst | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Carboxylic Acid + Phenol | Reflux, often with excess alcohol | Readily available, well-established | masterorganicchemistry.comgoogle.com |
| Phosphorous Acid | Carboxylic Acid + Phenol | Heating, water removal | High purity product, minimal by-products | google.com |
| Titanium Dioxide (TiO₂) | Acid Chloride + Phenol | Solvent-free, 25°C | Reusable catalyst, high yields, simple workup | niscpr.res.in |
| SiO₂–SO₃H | Carboxylic Acid + Phenol | Conventional heating or microwave | Heterogeneous, reusable, higher yields with microwave | sci-hub.seresearchgate.net |
Green Chemistry Considerations in Ester Synthesis (e.g., Ionic Liquids, Solvent-Free Conditions)
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for ester synthesis. pharmacyjournal.in This includes the use of ionic liquids and conducting reactions under solvent-free conditions.
Ionic liquids have emerged as promising "green" solvents and catalysts due to their low vapor pressure, thermal stability, and ability to dissolve a wide range of compounds. pharmacyjournal.inrsc.org Lewis acidic chloroaluminate ionic liquids, such as [bmim]Cl·xAlCl3, have been successfully used as both solvent and catalyst for the Fries rearrangement of phenyl esters, a reaction that highlights their potential in transformations involving phenolic esters. niscpr.res.in The Lewis acidity of the ionic liquid can influence reaction yields and regioselectivity. niscpr.res.in
Solvent-free reactions represent another key green chemistry approach. The use of a catalytic amount of TiO2 for the esterification of phenols with acid chlorides at room temperature is an excellent example of a solvent-free system. niscpr.res.in This method not only avoids the use of volatile organic solvents but also simplifies the work-up procedure and allows for the recovery and reuse of the catalyst. niscpr.res.in Similarly, base-catalyzed synthesis of phenyl esters from carboxylic acids using diphenyl carbonate can be performed under neat conditions at elevated temperatures. rsc.org
Indirect Synthetic Pathways to the this compound Core
Besides direct esterification, indirect synthetic routes provide alternative and sometimes more versatile strategies for constructing the this compound molecule. These pathways often involve the formation of the α,β-unsaturated ester backbone through carbon-carbon bond-forming reactions.
Wittig-Type Olefination Reactions (e.g., Horner-Wadsworth-Emmons Condensation)
The Wittig reaction and its modifications, particularly the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the synthesis of α,β-unsaturated esters. beilstein-journals.orgd-nb.info The HWE reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone. uta.edu To synthesize this compound via this route, a suitable phosphonate (B1237965) ester bearing the phenyl ester group would react with acetone.
The HWE reaction offers several advantages, including the use of more reactive phosphonates compared to phosphonium (B103445) ylides and the formation of water-soluble phosphorus byproducts, which simplifies purification. uta.edu The reaction is also known for its high E-selectivity. uta.edu Modified HWE reactions using reagents like ethyl bis(trifluoroethyl)phosphonoacetate in the presence of triethylamine (B128534) and lithium bromide have been shown to give good yields of α,β-unsaturated esters from a variety of ketones. tandfonline.com A chemo-enzymatic approach combining a carboxylic acid reductase with a Wittig reaction has also been developed for the synthesis of α,β-unsaturated esters. d-nb.infonih.gov
Reformatsky Reaction Strategies for β-Hydroxy Ester Formation
The Reformatsky reaction provides a pathway to β-hydroxy esters, which can then be dehydrated to form α,β-unsaturated esters. iitk.ac.inwikipedia.org The classical Reformatsky reaction involves the reaction of an aldehyde or ketone with an α-halo ester in the presence of zinc metal. iitk.ac.inbyjus.com For the synthesis of a precursor to this compound, this would involve reacting an α-halo phenyl acetate (B1210297) with acetone. The resulting organozinc reagent, or 'Reformatsky enolate', adds to the carbonyl group to form a β-hydroxy ester. wikipedia.org
A key advantage of the Reformatsky reaction is that the organozinc reagents are less reactive than Grignard reagents or lithium enolates, which prevents side reactions like nucleophilic addition to the ester group. wikipedia.org The reaction can be performed with highly hindered ketones and is a viable alternative to using lithium enolates of esters. byjus.com Subsequent acid-catalyzed dehydration of the β-hydroxy ester intermediate would yield the desired α,β-unsaturated ester, this compound.
| Reaction | Key Reagents | Intermediate | Final Product | Key Features | Reference |
|---|---|---|---|---|---|
| Horner-Wadsworth-Emmons | Phosphonate ester, Ketone/Aldehyde, Base | - | α,β-Unsaturated ester | High E-selectivity, water-soluble byproducts | uta.edu |
| Reformatsky Reaction | α-Halo ester, Ketone/Aldehyde, Zinc | β-Hydroxy ester | α,β-Unsaturated ester (after dehydration) | Tolerates hindered ketones, stable organozinc intermediate | iitk.ac.inwikipedia.orgbyjus.com |
Regioselective and Stereoselective Functionalization of Precursors
The controlled functionalization of precursor molecules is critical for the efficient synthesis of specific isomers of this compound. Regioselectivity, the preference for bond formation at one position over another, and stereoselectivity, the preference for the formation of one stereoisomer over another, are key considerations in synthetic design. mdpi.com
Enzymes, with their three-dimensional structures, are particularly adept at catalyzing reactions with high regioselectivity and stereoselectivity. mdpi.com For instance, the engineered enzyme cytochrome P450 BM-3 can catalyze the chemo- and regioselective allylic C–H bond oxidation, demonstrating the potential of biocatalysts to overcome limitations of traditional chemical methods. mdpi.com In the context of butenoate derivatives, base-catalyzed additions of alcohols to allenic esters can proceed with high stereoselectivity. rsc.org For example, the addition of ethanol (B145695) to ethyl 2-methylbuta-2,3-dienoate is highly stereoselective, yielding ethyl (E)-3-ethoxy-2-methylbut-2-enoate. rsc.org
Quantum chemical calculations have been employed to understand the reaction mechanisms and the origins of regioselectivity and stereoselectivity in reactions like the intramolecular [2 + 2] photocycloaddition catalyzed by a chiral thioxanthone. rsc.org Such studies reveal that the initial C-C bond formation is often the rate-limiting and selectivity-determining step. rsc.org
Palladium-Catalyzed Coupling Reactions in Ester Synthesis
Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon bonds and are utilized in the synthesis of complex organic molecules, including esters like this compound. smolecule.com These reactions often involve the coupling of aryl or vinyl halides with various partners. smolecule.com For example, palladium-catalyzed reactions between imidazo[1,2-a]pyridine (B132010) derivatives and 4-bromo-2,2-dialkyl-substituted 2H-chromenes have been shown to produce a series of new derivatives in good to excellent yields under microwave irradiation. rsc.org Another application involves the C-H activation of acetylated anilines and their reaction with epoxides, which proceeds through a 6,4-palladacycle intermediate to yield regioselectively functionalized β-hydroxy products. rsc.org This method has proven effective for gram-scale synthesis. rsc.org
The choice of ligands and reaction conditions in palladium-catalyzed reactions is crucial for achieving high yields and stereoselectivity. For instance, in the synthesis of fully substituted (E)- and (Z)-α,β-unsaturated esters, different palladium catalysts and ligands can be used to control the stereochemical outcome. d-nb.info
| Catalyst/Ligand | Reactants | Product | Yield (%) | Stereoselectivity |
| [Pd(dppe)Cl2] | Enol tosylate, ArMgBr, ZnCl2 | (E)-α,β-unsaturated ester | 56-87 | >98% E |
| [Pd(dppb)Cl2] | Enol tosylate, ArMgBr, ZnCl2 | (Z)-α,β-unsaturated ester | 70-95 | >98% Z |
Table 1: Examples of Palladium-Catalyzed Synthesis of Stereodefined α,β-Unsaturated Esters. d-nb.info
Rearrangement and Transformation of Substituted Butenoate Derivatives
Substituted butenoate derivatives can undergo various rearrangement and transformation reactions to yield a diverse array of products. One notable example is the photo-Fries rearrangement of aryl 3-methyl-2-butenoate esters. researchgate.net This photochemical reaction, when mediated by biphasic base catalysis, can lead to the formation of chroman-4-one derivatives in good to high yields. researchgate.net
Another significant transformation is the Claisen rearrangement. An olefin isomerization-Claisen rearrangement (ICR) strategy has been developed to produce 2,3-disubstituted 4-pentenal (B109682) derivatives with excellent relative and absolute stereocontrol. pitt.edu This method involves the iridium(I)-catalyzed isomerization of bis(allyl) ethers to form allyl vinyl ethers, which then undergo a highly diastereoselective beilstein-journals.orgbeilstein-journals.org sigmatropic rearrangement upon heating. pitt.edu
Furthermore, multicomponent strategies involving Michael additions, pericyclizations, and rearrangements of butenoate derivatives have been devised for the synthesis of highly substituted resorcinols. nih.gov For example, the reaction of methyl 3,7-dioxo-2-diazo-4-octenoate with Michael acceptors in the presence of a base leads to resorcinol (B1680541) derivatives through a one-pot sequence. nih.gov
Stereocontrolled Synthesis of this compound Isomers (E/Z Configurational Control)
The control of E/Z configuration in the synthesis of α,β-unsaturated esters like this compound is a central challenge in organic synthesis. d-nb.info The development of methods for the stereocontrolled synthesis of all-carbon-substituted E- and Z-stereodefined olefins is particularly important. d-nb.info
One successful approach involves the parallel and stereoretentive synthesis of (E)- and (Z)-α,β-unsaturated esters starting from readily available precursors. d-nb.info This method allows for the synthesis of either the E or Z isomer with high purity (>98%) by selecting the appropriate palladium catalyst and reaction conditions. d-nb.info The utility of these stereodefined esters is demonstrated by their successful transformation into various known and novel olefins. d-nb.info
The stereochemistry of 3-substituted 2-methylbut-2-enoic acid derivatives has been investigated, with highly stereoselective substitution reactions of ethyl (E)-3-halogeno-2-methylbut-2-enoates being described. rsc.org Furthermore, the base-catalyzed addition of ethanol to ethyl 2-methylbuta-2,3-dienoate is also highly stereoselective, yielding the (E)-isomer. rsc.org Ultraviolet irradiation can be used to convert the (E)-isomer of diethyl (E)-2,4,5-trimethyl-3-oxahex-4-enedioate to the (Z)-isomer. rsc.org
The assignment of absolute configuration is a critical aspect of stereocontrolled synthesis, and various techniques, including X-ray crystallography and stereocontrolled organic synthesis, are employed for this purpose. scielo.br
Chemo-Enzymatic Approaches for Phenyl Ester Synthesis
Chemo-enzymatic synthesis combines the advantages of chemical and enzymatic methods to create efficient and selective synthetic routes. beilstein-journals.org This approach is particularly valuable for the synthesis of α,β-unsaturated esters. beilstein-journals.org A notable example is a chain elongation strategy that combines an enzymatic carboxylic acid reduction with a subsequent Wittig reaction. beilstein-journals.org In this process, a carboxylic acid reductase (CAR) enzyme from Mycobacterium sp. reduces a carboxylic acid to an aldehyde, which is then converted to the corresponding α,β-unsaturated ester via a Wittig reaction, extending the carbon chain by two atoms. beilstein-journals.org This method has been shown to be effective for a variety of aromatic and aliphatic carboxylic acids. beilstein-journals.org
Plant cell cultures have also been utilized as biocatalysts for the synthesis of ester-linked glycosides. nih.gov For instance, a chemo-enzymatic procedure using Eucalyptus perriniana cell cultures has been developed for the synthesis of 2-phenylindole-3-carboxyl-10″-O-β-D-glucosyl ester. nih.gov This biocatalytic glycosylation avoids the tedious protection and deprotection steps often required in chemical glycosylation. nih.gov
Enzymatic resolution is another powerful chemo-enzymatic technique. For example, racemic ethyl-2-hydroxy-4-phenylbutyrate can be resolved using lipase (B570770) AK to produce ethyl (R)-2-hydroxy-4-phenylbutyrate with high enantiomeric excess (up to 99%). researchgate.net
| Enzyme | Substrate | Product | Key Feature |
| Carboxylic Acid Reductase (CAR) | Phenylacetic acid | Ethyl 3-phenylacrylate | Two-step chain elongation beilstein-journals.org |
| Eucalyptus perriniana cells | 2-Phenylindole-3-carboxylic acid | 2-Phenylindole-3-carboxyl-10″-O-β-D-glucosyl ester | Biocatalytic glycosylation nih.gov |
| Lipase AK | Racemic ethyl-2-hydroxy-4-phenylbutyrate | Ethyl (R)-2-hydroxy-4-phenylbutyrate | Kinetic resolution researchgate.net |
Table 2: Examples of Chemo-Enzymatic Synthesis of Esters.
Continuous Flow Chemistry and Scalability in this compound Synthesis (Focus on methodology and efficiency)
Continuous flow chemistry offers significant advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater potential for automation and scalability. mit.edu These systems involve pumping reactant solutions through reactors, such as coils or microfluidic chips, in a continuous stream. mit.edu The residence time of the reactants in the reactor is controlled by the flow rate and the reactor volume. mit.edu
For the industrial production of esters, continuous flow reactors can be employed to ensure consistent product quality and yield. evitachem.comevitachem.com Automated systems are often used in conjunction with flow reactors to further enhance efficiency. evitachem.com The assembly of modular continuous-flow systems from readily available components provides a flexible and cost-effective approach for laboratory-scale synthesis. mit.edu
An example of the application of continuous flow chemistry is the synthesis of 1,2,3-triazole-substituted β-aminocyclohexanecarboxylic acid derivatives. beilstein-journals.org In this process, a 1,3-dipolar cycloaddition was performed using copper powder as a catalyst in a continuous flow system. beilstein-journals.org Initial experiments at high pressure and temperature were later modified to run at room temperature by using additives, improving the safety of the process. beilstein-journals.org This method was successfully scaled up to produce the product on a gram scale. beilstein-journals.org
| Parameter | Batch Processing | Continuous Flow |
| Heat Transfer | Often limited by surface area-to-volume ratio | Excellent due to high surface area-to-volume ratio |
| Mass Transfer | Can be inefficient, leading to concentration gradients | Efficient mixing and diffusion |
| Safety | Larger volumes of hazardous materials | Smaller volumes of reactants at any given time |
| Scalability | Often requires re-optimization of reaction conditions | More straightforward by running the system for longer |
| Automation | Can be complex to automate | Readily amenable to automation |
Table 3: Comparison of Batch Processing and Continuous Flow Chemistry.
Chemical Reactivity and Mechanistic Investigations of Phenyl 3 Methylbut 2 Enoate
Reactivity of the Ester Functionality
The ester group in phenyl 3-methylbut-2-enoate (B8612036) is a key site for chemical transformations. Its reactivity is centered around the electrophilic carbonyl carbon, which is susceptible to attack by various nucleophiles.
Transesterification Processes with Alcohol and Phenol (B47542) Derivatives
Transesterification is a process where the alkoxy or phenoxy group of an ester is exchanged with that of an alcohol or phenol. google.commasterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the context of phenyl 3-methylbut-2-enoate, this reaction would involve the substitution of the phenoxy group (-OPh) with a different alkoxy (-OR) or phenoxy (-OAr) group.
Under basic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism, initiated by the attack of an alkoxide or phenoxide ion on the carbonyl carbon. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol or phenol reactant is often used as the solvent. masterorganicchemistry.com
Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol or phenol then attacks this activated carbonyl, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of phenol yield the new ester. masterorganicchemistry.com
| Reaction Type | Catalyst | General Reactants | General Products |
| Transesterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOR) | This compound, Alcohol (R-OH) or Phenol (Ar-OH) | New ester (R-O-C(=O)CH=C(CH₃)₂) or (Ar-O-C(=O)CH=C(CH₃)₂), Phenol |
Nucleophilic Acyl Substitution Reactions at the Carbonyl Center
Nucleophilic acyl substitution is a fundamental reaction class for esters. masterorganicchemistry.comlibretexts.org It involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group, which in this case is the phenoxide ion. libretexts.org
The reactivity of the ester towards nucleophiles is influenced by the stability of the leaving group. The phenoxide ion is a relatively good leaving group due to the resonance stabilization of the negative charge over the phenyl ring.
Common nucleophiles that can participate in these reactions include:
Hydroxide (B78521) ions (OH⁻) : Saponification, the hydrolysis of an ester under basic conditions, yields a carboxylate salt and phenol.
Amines (RNH₂ or R₂NH) : Aminolysis results in the formation of amides. For instance, the reaction with benzylamine (B48309) can produce N-benzyl-3-methylbut-2-enamide.
Grignard reagents (RMgX) : These strong nucleophiles can add to the ester. However, the initial product, a ketone, is more reactive than the starting ester and will typically react with a second equivalent of the Grignard reagent to form a tertiary alcohol.
| Nucleophile | Product Type | Example Reactant | Example Product |
| Hydroxide (OH⁻) | Carboxylate Salt | This compound | 3-methylbut-2-enoate salt |
| Amine (e.g., Benzylamine) | Amide | This compound | N-Benzyl-3-methylbut-2-enamide |
| Grignard Reagent (e.g., PhMgBr) | Tertiary Alcohol | This compound | Tertiary Alcohol |
Reductive Transformations of the Ester Group
The ester functionality of this compound can be reduced to an alcohol using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, converting the ester to the corresponding primary alcohol, 3-methylbut-2-en-1-ol, and phenol. smolecule.comlibretexts.org The reaction proceeds through a nucleophilic acyl substitution where a hydride ion (H⁻) from LiAlH₄ attacks the carbonyl carbon. This is followed by a second hydride attack on the intermediate aldehyde, which is more reactive than the starting ester. libretexts.org
| Reducing Agent | Product | Mechanism Feature |
| Lithium Aluminum Hydride (LiAlH₄) | 3-methylbut-2-en-1-ol and Phenol | Twofold nucleophilic addition of hydride. libretexts.org |
Transformations Involving the α,β-Unsaturated Carbonyl System
The presence of a carbon-carbon double bond conjugated with the carbonyl group opens up another avenue for reactivity in this compound.
Conjugate Addition Reactions (e.g., Michael Additions with various nucleophiles)
The α,β-unsaturated system in this compound makes the β-carbon electrophilic due to resonance with the carbonyl group. libretexts.org This allows for conjugate addition, also known as Michael addition, where a nucleophile attacks the β-carbon. libretexts.orgwikipedia.org This reaction is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
A wide range of nucleophiles can act as Michael donors, including:
Enolates : For example, the enolate of a ketone can add to the β-carbon of this compound.
Organocuprates (Gilman reagents) : These reagents are known to selectively perform 1,4-addition to α,β-unsaturated carbonyl compounds. libretexts.org
Amines and Thiols : These heteroatomic nucleophiles can also undergo conjugate addition. libretexts.org
The steric hindrance provided by the phenyl group can influence the stereoselectivity of these additions, making it a useful substrate in asymmetric synthesis. smolecule.com
| Nucleophile Type (Michael Donor) | General Product Structure |
| Enolates (e.g., from ketones) | 1,5-dicarbonyl compound derivative |
| Organocuprates (R₂CuLi) | β-alkylated ester |
| Amines (RNH₂) | β-amino ester |
| Thiols (RSH) | β-thioether ester |
Electrophilic Additions to the Carbon-Carbon Double Bond
While the double bond in an α,β-unsaturated ester is electron-deficient and thus less reactive towards electrophiles than an isolated alkene, electrophilic addition can still occur under certain conditions. For instance, the reaction with hydrogen halides (like HBr) can lead to the addition of a hydrogen and a halogen across the double bond. libretexts.org However, conjugate addition of the halide ion can also be a competing pathway.
Furthermore, reactions with halogens (e.g., Br₂) can result in the formation of a dihalogenated product. The regioselectivity of these additions can be influenced by the reaction conditions and the specific electrophile used.
Cycloaddition Reactions (e.g., [3+2] Cycloadditions, Diels-Alder type transformations)
This compound, possessing an activated carbon-carbon double bond within its α,β-unsaturated ester moiety, is a potential substrate for various cycloaddition reactions. The electron-withdrawing nature of the phenoxycarbonyl group polarizes the double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophilic dienes or 1,3-dipoles.
[3+2] Cycloadditions: This class of reactions involves the combination of a three-atom dipole with a two-atom dipolarophile to form a five-membered ring. Azomethine imines, which are stable 1,3-dipoles, are known to react with various electron-deficient alkenes. ua.esrsc.org In a potential reaction, this compound could serve as the dipolarophile, reacting with an azomethine imine to yield a pyrazolidine (B1218672) derivative. The reaction is anticipated to proceed via a concerted mechanism, though a stepwise pathway involving a zwitterionic intermediate cannot be ruled out, especially with highly stabilized dipoles or under catalytic conditions. ua.esrsc.orgnih.gov The regioselectivity of the addition would be governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the azomethine imine and the lowest unoccupied molecular orbital (LUMO) of the this compound.
A representative, albeit hypothetical, [3+2] cycloaddition reaction is presented below:
| Reactants | Dipole | Dipolarophile | Catalyst/Conditions | Product |
| This compound & Azomethine Imine | Azomethine Imine | This compound | Thermal or Catalytic | Substituted Pyrazolidine |
Diels-Alder Type Transformations: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. molaid.com In this context, this compound would act as the dienophile, reacting with a conjugated diene. The reactivity of this compound as a dienophile is enhanced by the electron-withdrawing ester group.
A classic example of a diene that could potentially react with this compound is cyclopentadiene (B3395910), which is known for its high reactivity in Diels-Alder reactions. nih.govmasterorganicchemistry.com The reaction would be expected to proceed via a concerted, pericyclic mechanism, leading to the formation of a bicyclic adduct. molaid.com The stereoselectivity of the reaction would favor the endo product due to secondary orbital interactions, a common feature in Diels-Alder reactions with cyclic dienes. masterorganicchemistry.comresearchgate.net
The general scheme for the Diels-Alder reaction of this compound with cyclopentadiene is as follows:
| Diene | Dienophile | Conditions | Major Product Stereochemistry | Product Name |
| Cyclopentadiene | This compound | Thermal | Endo | Phenyl 3,3-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoindene-2-carboxylate |
Photoinduced Reactions and Photocycloadditions
The photochemical behavior of this compound is characterized by its potential to undergo rearrangements and cycloadditions upon irradiation with ultraviolet (UV) light.
Photo-Fries Rearrangement: A significant photoinduced reaction of aryl esters is the Photo-Fries rearrangement. wikipedia.orgslideshare.netresearchgate.net Upon irradiation, this compound can undergo homolytic cleavage of the ester C-O bond, generating a phenoxy radical and a 3-methylbut-2-enoyl radical. These radicals, confined within a solvent cage, can then recombine at the ortho and para positions of the phenyl ring to yield ortho- and para-acylphenols. molaid.comconicet.gov.ar
Subsequent to the initial Photo-Fries rearrangement, the ortho-acylphenol intermediate can undergo further thermal or photochemical reactions. In a notable transformation, this intermediate can cyclize to form 2,2-dimethylchroman-4-one (B181875) derivatives. conicet.gov.arresearchgate.net This cyclization is proposed to occur via two possible pathways depending on the solvent: a thermal 6π-electrocyclization in aprotic solvents, or an intramolecular oxa-Michael addition in protic solvents. conicet.gov.ar
The reaction sequence is depicted in the table below:
| Starting Material | Reaction Type | Intermediate(s) | Final Product(s) |
| This compound | Photo-Fries Rearrangement | Phenoxy radical, 3-methylbut-2-enoyl radical, o- and p-acylphenols | o- and p-hydroxy-3-methyl-2-butenophenone |
| o-hydroxy-3-methyl-2-butenophenone | Intramolecular Cyclization | - | 2,2-Dimethylchroman-4-one |
Photocycloadditions: this compound, as an α,β-unsaturated ester, can also participate in photochemical [2+2] cycloadditions with alkenes to form cyclobutane (B1203170) derivatives. wikipedia.orgresearchgate.netrsc.orgwisc.edunih.gov This reaction typically proceeds through the triplet excited state of the enone, which adds to the ground-state alkene to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure yield the cyclobutane product. wikipedia.org The regioselectivity and stereoselectivity of the cycloaddition are influenced by the stability of the intermediate diradical and steric factors.
A general representation of a [2+2] photocycloaddition is shown below:
| Reactant 1 | Reactant 2 | Conditions | Intermediate | Product Type |
| This compound | Alkene | UV light | 1,4-Diradical | Cyclobutane derivative |
Reactivity of the Phenyl Moiety
Electrophilic Aromatic Substitution on the Phenyl Ring
Nitration: Nitration of the phenyl ring can be achieved using a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. researchgate.netsavemyexams.com The reaction with this compound would be expected to yield a mixture of isomeric nitrophenyl 3-methylbut-2-enoates, with the meta-isomer being the major product.
| Reaction | Reagents | Electrophile | Major Product(s) |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | NO₂⁺ | m-Nitrothis compound |
Halogenation: Halogenation of the phenyl ring can be carried out using a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃). The catalyst polarizes the halogen molecule, generating a more potent electrophile. Alternatively, reagents like N-Bromosuccinimide (NBS) can be used for bromination. While NBS is often used for allylic bromination in the presence of light or a radical initiator, under different conditions, it can also act as a source of electrophilic bromine for aromatic substitution. thieme-connect.dequora.commasterorganicchemistry.com
Oxidative Functionalization of the Aromatic System
Metal-Catalyzed Transformations of this compound and Related Analogues
Heck Reactions and Other Cross-Coupling Methodologies
The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. nih.govresearchgate.netacs.orgnih.govwikipedia.orgfrontiersin.orgscirp.org this compound, containing an alkene moiety, can potentially serve as the alkene partner in a Heck reaction. The reaction with an aryl halide, such as iodobenzene, would lead to the formation of a substituted alkene.
The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to release the product and regenerate the Pd(0) catalyst. acs.orgwikipedia.org
A proposed Heck reaction involving this compound is detailed in the table below:
| Alkene Partner | Aryl Halide Partner | Catalyst | Base | Solvent | Product |
| This compound | Iodobenzene | Pd(OAc)₂, PPh₃ | Et₃N | DMF | Phenyl 3-methyl-4-phenylbut-2-enoate |
The regioselectivity of the aryl group addition to the double bond is generally controlled by steric factors, with the aryl group adding to the less substituted carbon of the double bond. In the case of this compound, this would lead to the formation of Phenyl 3-methyl-4-phenylbut-2-enoate.
Asymmetric Hydrogenation and Reductive Processes
The reduction of the α,β-unsaturated system in this compound can be achieved through various chemical and biochemical methods, leading to the corresponding saturated ester, phenyl 3-methylbutanoate. The stereochemical outcome of these reactions is of significant interest, particularly in the synthesis of chiral molecules.
Biocatalytic Reduction: Ene-reductases (ERs), especially from the Old Yellow Enzyme (OYE) family, are flavin-dependent enzymes that catalyze the highly stereoselective reduction of activated carbon-carbon double bonds. researchgate.netnih.gov These enzymes are effective for the asymmetric reduction of a wide array of α,β-unsaturated compounds, including esters. researchgate.netnih.gov The reaction proceeds via a formal trans-addition of two hydrogen atoms across the double bond. researchgate.netmdpi.com The mechanism involves the transfer of a hydride from the reduced flavin mononucleotide (FMN) cofactor to the β-carbon of the ester, followed by protonation at the α-carbon by a conserved tyrosine residue in the active site. mdpi.comucl.ac.uk The stereoselectivity of the reduction is dictated by the specific binding orientation of the substrate within the enzyme's chiral active site. ucl.ac.ukresearchgate.net While direct studies on this compound are not extensively documented in the provided results, the known substrate scope of OYEs suggests it would be a viable substrate. nih.govmdpi.com
Chemical Reduction: Standard chemical reduction methods can also be employed.
Hydride Reagents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester group itself to the corresponding alcohol. smolecule.com For selective 1,4-reduction of the conjugated double bond without affecting the ester functionality, specific reagents and conditions are required.
Catalytic Hydrogenation: Homogeneous asymmetric hydrogenation using transition metal catalysts, such as those based on rhodium (Rh), ruthenium (Ru), or iridium (Ir) with chiral phosphine (B1218219) ligands, is a powerful method for creating chiral centers. mdpi.comajchem-b.com For α,β-unsaturated esters, iridium catalysts have shown promise. core.ac.uk While direct data for this compound is limited, related substrates like ethyl 3-phenylbut-2-enoate have been studied, showing that the choice of catalyst and ligand is crucial for achieving high conversion and enantioselectivity. core.ac.uk
Other Reductive Systems: Systems like samarium(II) iodide (SmI₂) can promote the selective conjugate reduction of α,β-unsaturated esters via an electron transfer process. oup.com Additionally, transfer hydrogenation using hydrogen donors like Hantzsch esters or isopropanol (B130326) with catalysts such as [Ir(cod)Cl]₂ can selectively reduce the C=C bond. organic-chemistry.org
| Reductive Method | Reagent/Catalyst | Typical Outcome | Selectivity |
| Biocatalytic | Ene-Reductases (OYE family) | Phenyl 3-methylbutanoate | High enantioselectivity (R or S) |
| Chemical | LiAlH₄ | 3-Methylbutan-1-ol & Phenol | Reduction of ester group |
| Chemical | Catalytic Hydrogenation (e.g., Ir-complex) | Phenyl 3-methylbutanoate | Potentially high enantioselectivity |
| Chemical | SmI₂-Promoted Reduction | Phenyl 3-methylbutanoate | Selective 1,4-conjugate reduction |
C-H Functionalization Strategies Involving Radical Intermediates
The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis for its atom and step economy. Strategies involving radical intermediates, often generated through photoredox catalysis, have emerged as powerful tools for this purpose under mild conditions. chinesechemsoc.orgsnnu.edu.cnnih.gov
For a substrate like this compound, C-H functionalization could theoretically occur at several positions: the phenyl ring, the allylic methyl groups, or the vinylic position. The generation of radical intermediates is a key step in these transformations. nih.gov
Photoredox Catalysis: This approach uses a photocatalyst that, upon excitation by visible light, can initiate a single-electron transfer (SET) process. nih.govbeilstein-journals.org This can generate radical intermediates from suitable precursors or directly from the substrate. chinesechemsoc.orgsnnu.edu.cn For instance, an excited photocatalyst can activate a C-H bond via hydrogen-atom transfer (HAT) or through a proton-coupled electron transfer (PCET) to generate a carbon-centered radical. chinesechemsoc.orgsnnu.edu.cn This radical can then be trapped by a coupling partner. nih.govrsc.org
While specific examples detailing the C-H functionalization of this compound via radical pathways are not prevalent in the search results, general principles can be applied. A plausible strategy could involve a dual catalytic system, merging a transition-metal catalyst (e.g., Pd, Ni, Cu) with a photocatalyst (e.g., Ir or Ru complex). chinesechemsoc.orgbeilstein-journals.org The photocatalyst would generate a radical species, which then enters the catalytic cycle of the transition metal to achieve a cross-coupling reaction. For example, an aryl radical generated from an aryldiazonium salt could be intercepted by a palladacycle formed via C-H activation of the substrate. beilstein-journals.org Alternatively, direct HAT from the allylic methyl groups of the butenoate moiety could generate an allylic radical for subsequent functionalization.
The mechanism often involves the generation of the key radical intermediate, which then adds to an alkene or couples with another radical. nih.govrsc.org For example, in photocatalytic C-H arylations, an arene radical cation can be formed, which then reacts with a nucleophile or coupling partner. rsc.org The regioselectivity of such reactions on the phenyl ring would be influenced by electronic and steric factors.
Detailed Mechanistic Elucidation of Key Reaction Pathways
Understanding the detailed mechanisms of reactions involving this compound is crucial for controlling reactivity and selectivity. This involves analyzing transition states, understanding the factors that govern stereochemistry, and identifying the key ionic and radical intermediates along the reaction coordinate.
Transition State Analysis and Reaction Coordinate Modeling
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating reaction mechanisms, including the structures and energies of transition states and intermediates. acs.orgnih.gov
In Biocatalysis: For the OYE-catalyzed hydrogenation of α,β-unsaturated esters, computational studies have supported a mechanism involving the formation of a stabilized enolate intermediate after the initial hydride transfer. mdpi.com Quantum mechanics/molecular mechanics (QM/MM) calculations can model the substrate within the enzyme's active site, elucidating how specific amino acid residues stabilize the transition state and control stereoselectivity. mdpi.com
In Cycloadditions: For reactions like the Diels-Alder reaction, where α,β-unsaturated esters act as dienophiles, DFT calculations are used to analyze the transition states of concerted versus stepwise pathways. acs.orgresearchgate.net These studies can determine whether the reaction proceeds through a synchronous transition state or involves a zwitterionic or diradical intermediate. acs.org Factors like Lewis acid catalysis can significantly lower the activation barrier and influence the geometry of the transition state, thereby affecting endo/exo selectivity. nih.gov For example, a Lewis acid coordinating to the carbonyl oxygen of the ester group increases the electrophilicity of the dienophile and can enforce a specific conformation in the transition state. nih.gov
Stereochemical Outcome and Diastereoselective/Enantioselective Control Mechanisms
Controlling the stereochemical outcome is a central theme in the chemistry of this compound, particularly due to its prochiral C=C double bond.
Enzyme-Catalyzed Reactions: In OYE-catalyzed reductions, the enantioselectivity is governed by the precise orientation of the substrate in the active site. ucl.ac.ukresearchgate.net Two primary binding modes, often termed "classical" and "flipped," are used to rationalize how different enzymes can produce opposite enantiomers from the same substrate. ucl.ac.uk The steric and electronic properties of the substrate (the phenyl and methyl groups) interact with the amino acid residues lining the active site pocket to favor one binding orientation, and thus one stereochemical outcome, over the other. researchgate.net
Chemical Catalysis:
Michael Additions: The electron-deficient β-carbon of this compound is an excellent electrophile for Michael additions. smolecule.com The use of chiral catalysts can facilitate enantioselective bond formation. The steric bulk of the phenyl group can play a role in directing the incoming nucleophile. smolecule.com The stereochemistry of the final product is also determined during the protonation of the resulting enolate intermediate, where chiral Brønsted acids can be used to achieve enantioselective proton delivery. smolecule.com
Wittig-type Reactions: The stereochemistry of the double bond in related butenoate systems can be controlled during their synthesis. For example, in Horner-Wadsworth-Emmons reactions, the choice of base and reaction conditions can influence the E/Z ratio of the product, although equilibration of the phosphonate (B1237965) ylide can sometimes lead to a mixture of isomers regardless of the starting geometry. cdnsciencepub.com
| Reaction Type | Catalyst/Control Element | Mechanism of Stereocontrol | Typical Outcome |
| Asymmetric Hydrogenation | Old Yellow Enzyme (OYE) | Chiral active site favors specific substrate binding orientation | High enantiomeric excess (>99% ee) |
| Michael Addition | Chiral Phase-Transfer Catalyst | Formation of a chiral ion pair, face-selective attack | Enantioselective C-C bond formation |
| Michael Addition | Chiral Brønsted Acid | Enantioselective protonation of the enolate intermediate | Control of α-stereocenter |
| Diels-Alder Reaction | Chiral Lewis Acid (e.g., oxazaborolidine) | Coordination to carbonyl, facial shielding of the dienophile | High diastereo- and enantioselectivity |
Investigations of Radical and Ionic Intermediates
The reactions of this compound can proceed through either ionic or radical intermediates, depending on the reagents and conditions.
Ionic Intermediates:
Carbocations/Oxocarbenium Ions: While less common for this specific substrate, reactions under strongly acidic conditions could potentially involve protonation of the carbonyl oxygen, leading to an oxocarbenium ion-like species that is more susceptible to nucleophilic attack.
Radical Intermediates:
C-H Functionalization: As discussed in section 3.4.3, modern synthetic methods increasingly utilize radical intermediates for C-H functionalization. nih.govnih.gov These are often generated via SET processes involving a photocatalyst or by HAT. chinesechemsoc.orgsnnu.edu.cn For this compound, this could involve the formation of an aryl radical cation via oxidation of the phenyl ring or an allylic radical via HAT from a methyl group. nih.govrsc.org
Radical-Radical Coupling: Some advanced strategies involve the generation of two distinct radical species that then undergo stereoselective recombination, often orchestrated by a chiral catalyst. snnu.edu.cn
Rearrangements: In some thermal rearrangements, evidence for intermolecular free-radical chain pathways has been found through trapping experiments and the observation of ESR signals, contrasting with concerted pericyclic or heterolytic pathways. cdnsciencepub.com
Advanced Spectroscopic and Computational Characterization of Phenyl 3 Methylbut 2 Enoate
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful method for identifying the functional groups present in a molecule by probing its characteristic molecular vibrations.
The IR and Raman spectra of Phenyl 3-methylbut-2-enoate (B8612036) are dominated by absorption bands corresponding to its key structural features: the α,β-unsaturated ester and the phenyl group.
C=O Stretching: The most intense and characteristic band in the IR spectrum is the carbonyl (C=O) stretch of the ester group. For an α,β-unsaturated ester, this band typically appears in the region of 1730–1715 cm⁻¹. uniroma1.itorgchemboulder.comucla.edu
C=C Stretching: Two distinct C=C stretching vibrations are expected. The stretching of the alkene double bond within the butenoate chain typically gives a band around 1640-1650 cm⁻¹. The aromatic C=C stretching vibrations of the phenyl ring produce a set of characteristic bands in the 1600–1450 cm⁻¹ region. vscht.cz
C-O Stretching: The ester functionality exhibits two C-O stretching vibrations: the C(=O)-O stretch (acyl-oxygen) and the O-C(phenyl) stretch (alkyl-oxygen). These result in strong, distinct bands in the fingerprint region, typically between 1300 cm⁻¹ and 1000 cm⁻¹. orgchemboulder.com
C-H Stretching: C-H stretching vibrations are observed above 3000 cm⁻¹. Aromatic C-H stretches appear in the 3100–3000 cm⁻¹ range, while the alkenyl (=C-H) stretch is also found in this region. Aliphatic C-H stretches from the methyl groups occur just below 3000 cm⁻¹, in the 3000–2850 cm⁻¹ range. ucla.edu
C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the phenyl ring are prominent in the 900–675 cm⁻¹ region and are diagnostic of the substitution pattern.
Table 3: Characteristic Vibrational Bands for Phenyl 3-methylbut-2-enoate
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic & Alkenyl |
| 3000 - 2850 | C-H Stretch | Alkyl (Methyl) |
| 1730 - 1715 | C=O Stretch | α,β-Unsaturated Ester |
| 1650 - 1640 | C=C Stretch | Alkene |
| 1600 - 1450 | C=C Stretch | Aromatic Ring |
| 1300 - 1000 | C-O Stretch | Ester |
| 900 - 675 | C-H Bend (o.o.p.) | Aromatic |
Computational methods, particularly Density Functional Theory (DFT), are frequently used to support and refine the assignment of experimental vibrational spectra. tandfonline.comcore.ac.uk By performing calculations on the optimized molecular geometry of this compound (e.g., at the B3LYP/6-311++G(d,p) level of theory), a set of theoretical vibrational frequencies and their corresponding intensities can be generated. mdpi.comnih.gov
These calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental data. nih.gov This computational approach is invaluable for several reasons:
Unambiguous Assignment: It allows for the confident assignment of complex bands in the fingerprint region of the spectrum, where multiple vibrational modes can overlap.
Band Deconvolution: In cases where experimental peaks are broad or composed of multiple overlapping absorptions, the calculated spectrum can help to deconvolute the individual contributing vibrations.
Visualization of Modes: Computational software can animate each vibrational mode, providing a clear visual representation of the atomic motions responsible for each absorption band.
Potential Energy Distribution (PED): PED analysis can be performed on the calculated results to provide a quantitative measure of how much each internal coordinate (e.g., a specific bond stretch or angle bend) contributes to a given normal mode of vibration, confirming the nature of the vibration. nih.gov
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of this compound. Through ionization and subsequent analysis of fragment ions, MS provides unambiguous confirmation of the molecular formula and offers deep insights into the molecule's connectivity.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the parent ion, which allows for the unequivocal confirmation of its elemental composition. For this compound, with the molecular formula C₁₁H₁₂O₂, the theoretical exact mass can be calculated. Experimental HRMS analysis would be expected to yield a mass value that corresponds to this theoretical calculation within a very narrow margin of error (typically < 5 ppm), thereby validating the molecular formula.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂O₂ |
| Theoretical Exact Mass ([M]+) | 176.08373 Da |
| Common Adducts (Calculated) | [M+H]⁺: 177.09155 Da, [M+Na]⁺: 199.07314 Da |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by fragmenting a selected parent ion and analyzing the resulting daughter ions. For this compound, the molecular ion (m/z 176) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would reveal characteristic structural motifs.
The fragmentation of this compound is expected to proceed through several key pathways based on its ester functionality and unsaturated side chain. Common fragmentation patterns for similar compounds, such as substituted phenylpropenoates, often involve cleavages at the ester linkage and rearrangements. nih.gov
Key expected fragmentation pathways include:
Loss of the Phenoxy Radical: Cleavage of the ester C-O bond can result in the loss of a phenoxy radical (•O-C₆H₅), leading to the formation of the 3-methylbut-2-enoyl cation.
Formation of the Phenol (B47542) Cation: An alternative cleavage could lead to the formation of a phenol radical cation.
Fragmentation of the Butenoate Chain: The 3-methylbut-2-enoate portion of the molecule can undergo characteristic fragmentations, such as the loss of a methyl radical (•CH₃) from the parent ion. docbrown.infodocbrown.info
Table 2: Predicted MS/MS Fragmentation of this compound ([C₁₁H₁₂O₂]⁺•)
| m/z (Da) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 161 | [M - CH₃]⁺ | •CH₃ |
| 94 | [C₆H₅OH]⁺• | C₅H₆O |
| 83 | [C₅H₇O]⁺ | •OC₆H₅ |
| 77 | [C₆H₅]⁺ | C₅H₇O₂• |
| 55 | [C₄H₇]⁺ | C₇H₅O₂• |
X-ray Crystallography for Solid-State Structure Determination (if crystalline derivatives are obtained)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.
Currently, no published crystal structure for this compound is available. To perform this analysis, the compound would first need to be obtained in a single-crystal form of sufficient quality. Should a suitable crystal be grown, X-ray diffraction analysis would reveal:
The planarity of the phenyl ring and the ester group.
The specific conformation (s-cis or s-trans) of the α,β-unsaturated ester system.
The torsional angle between the plane of the phenyl ring and the ester group.
Intermolecular interactions, such as π-π stacking or C-H···O hydrogen bonds, that dictate the crystal packing arrangement.
For comparison, the crystal structure of a related compound, (E)-methyl 2-oxo-4-phenylbut-3-enoate, has been determined, demonstrating the utility of this technique for elucidating the solid-state conformation of similar molecular frameworks. researchgate.net
Computational Chemistry and Theoretical Studies
Computational methods are invaluable for complementing experimental data, offering insights into molecular properties that can be difficult to measure directly.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. dntb.gov.ua For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d), can predict various properties. researchgate.net
Molecular Geometry: DFT can be used to find the lowest energy conformation of the molecule by optimizing bond lengths, bond angles, and dihedral angles. This provides a detailed 3D model of the molecule in the gas phase.
Electronic Structure: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between these orbitals provides information about the molecule's kinetic stability and chemical reactivity. scielo.br
Energetics: Thermodynamic properties such as the heat of formation and Gibbs free energy can be calculated, providing insights into the molecule's stability.
Spectroscopic Properties: DFT can also be used to predict vibrational frequencies, which can be compared with experimental IR spectra, and NMR chemical shifts.
Table 3: Theoretical Parameters for this compound Obtainable from DFT Calculations
| Property | Information Provided |
|---|---|
| Optimized Molecular Geometry | Predicted bond lengths, bond angles, and dihedral angles. |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | Indicator of chemical reactivity and electronic excitation energy. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |
| Calculated Gibbs Free Energy | Information on the thermodynamic stability of the molecule. |
While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. An MD simulation of this compound would provide a detailed understanding of its conformational flexibility.
Key insights from MD simulations would include:
Conformational Landscape: By simulating the molecule's motion, MD can explore different accessible conformations and the energy barriers between them. This is particularly useful for understanding the flexibility of the single bonds, such as the C-O bond of the ester and the C-C bond connecting the phenyl ring.
Solvent Effects: MD simulations can be performed in a simulated solvent environment (e.g., water or an organic solvent) to understand how intermolecular interactions with the solvent affect the molecule's preferred conformation and dynamics.
Time-Averaged Properties: MD allows for the calculation of time-averaged structural properties, providing a more realistic representation of the molecule's behavior in solution compared to a single static structure. This analysis reveals the range of motion and preferred orientations of the phenyl ring and the butenoate tail.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
The characterization of a molecule like this compound relies heavily on the interplay between computational prediction of spectroscopic parameters and their validation with experimental data. This synergistic approach allows for a more robust structural elucidation and understanding of the molecule's electronic environment. The primary spectroscopic techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting spectroscopic parameters. For instance, the geometry of the molecule is first optimized at a certain level of theory, and then the spectroscopic properties are calculated. For NMR, chemical shifts (δ) and coupling constants (J) can be predicted. For IR spectroscopy, vibrational frequencies and their corresponding intensities are calculated.
While specific predicted data for this compound is not available, we can look at experimental data for the analogous compound, (E)-Methyl 3-phenylbut-2-enoate, to understand the expected spectral features. researchgate.net A comparison between such experimental data and computationally predicted values for this proxy would be the standard procedure for validation.
Table 1: Experimental ¹H NMR Data for (E)-Methyl 3-phenylbut-2-enoate researchgate.net
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 2.61 | d | 3H |
| 3.78 | s | 3H |
| 6.17 | q | 1H |
| 7.36-7.44 | m | 3H |
| 7.46-7.54 | m | 2H |
d: doublet, s: singlet, q: quartet, m: multiplet
Table 2: Predicted Spectroscopic Data (Hypothetical for this compound)
| Parameter | Predicted Value |
| ¹H NMR | |
| δ (H on C=) | Varies |
| δ (Aromatic H) | Varies |
| δ (Methyl H) | Varies |
| ¹³C NMR | |
| δ (C=O) | Varies |
| δ (Aromatic C) | Varies |
| δ (C=) | Varies |
| IR Spectroscopy | |
| ν (C=O) | Varies |
| ν (C=C) | Varies |
| ν (C-O) | Varies |
In a typical study, the predicted values in a table like the hypothetical Table 2 would be compared against the experimental values. A good correlation between the predicted and experimental data would validate the computational model and provide a high degree of confidence in the structural assignment. Discrepancies between the predicted and experimental values can often be informative, pointing to specific molecular interactions or conformational effects that may not have been fully accounted for in the computational model.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry provides invaluable insights into the reactivity of molecules by modeling reaction pathways and identifying transition states. This allows for the prediction of reaction kinetics and mechanisms at a molecular level. For a compound like this compound, computational modeling could be used to explore various potential reactions, such as hydrolysis, oxidation, or addition reactions.
The process of modeling a reaction pathway begins with identifying the reactants and products. The geometries of these species are optimized to find their lowest energy conformations. The transition state, which is the highest energy point along the reaction coordinate, is then located using various computational algorithms. The transition state is a first-order saddle point on the potential energy surface, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions.
For this compound, one could hypothetically model its hydrolysis to 3-methylbut-2-enoic acid and phenol. This would involve calculating the energies of the reactants (this compound and water), the tetrahedral intermediate, the transition states for its formation and breakdown, and the final products. The calculated activation energies would provide an estimate of the reaction rate under different conditions.
Table 3: Key Concepts in Computational Modeling of Reaction Pathways
| Concept | Description |
| Potential Energy Surface (PES) | A mathematical representation of the energy of a molecule as a function of its geometry. |
| Reactants, Products, Intermediates | The starting materials, final materials, and any species formed during the course of a reaction. |
| Transition State (TS) | The highest energy point on the reaction coordinate between reactants and products. |
| Activation Energy (Ea) | The energy difference between the reactants and the transition state. |
| Reaction Coordinate | The path of minimum energy connecting reactants and products on the potential energy surface. |
By applying these computational techniques, a detailed understanding of the chemical reactivity of this compound could be achieved, guiding synthetic applications and providing insights into its potential chemical transformations.
Applications of Phenyl 3 Methylbut 2 Enoate in Advanced Chemical Synthesis and Materials Science
Phenyl 3-methylbut-2-enoate (B8612036) as a Versatile Building Block in Organic Synthesis
The reactivity of Phenyl 3-methylbut-2-enoate makes it an important intermediate in the synthesis of a wide range of organic compounds. Its utility spans from the creation of intricate natural product analogs to the development of libraries of heterocyclic compounds, and the production of fine chemicals.
Precursor in the Total Synthesis of Complex Molecular Architectures
This compound serves as a key starting material for constructing complex molecular scaffolds, particularly heterocyclic systems like coumarins and chromanones, which are core structures in many natural products.
One of the classic methods for synthesizing coumarins is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-carbonyl group-containing carboxylic acid or ester under acidic conditions. wikipedia.org While this compound is a β,γ-unsaturated ester, it can participate in related acid-catalyzed cyclization reactions with activated phenols to form 4-substituted coumarin (B35378) derivatives. The reaction mechanism typically involves an initial transesterification between the phenol and the ester, followed by an intramolecular electrophilic attack on the activated aromatic ring, and subsequent dehydration to yield the final coumarin ring system. wikipedia.org
Similarly, it is a precursor for chroman-4-ones. A common synthetic strategy involves the Michael addition of a phenol to an α,β-unsaturated system, followed by an intramolecular cyclization. researchgate.net this compound can be transformed into a suitable intermediate that undergoes this type of tandem reaction to build the chromanone core, a privileged structure in medicinal and chemical research. acs.orgorganic-chemistry.org
The compound can also participate in cycloaddition reactions. For instance, related phenyl esters of unsaturated acids have been shown to be highly reactive in [2+2] cycloadditions with alkenes, facilitated by a Lewis acid promoter, to yield substituted cyclobutane (B1203170) rings. organic-chemistry.orgnih.gov These cyclobutane products are valuable intermediates themselves, offering a rigid scaffold for further synthetic elaboration into more complex architectures. organic-chemistry.org
Intermediate in the Synthesis of Diverse Heterocyclic Compound Libraries
The ability to generate core heterocyclic scaffolds like coumarins and chromanones makes this compound an ideal substrate for creating diverse libraries of related compounds. elsevierpure.com By systematically varying the substitution pattern on the phenolic reaction partner, a multitude of analogs can be synthesized from this single precursor.
For example, employing a range of substituted phenols in Pechmann-type condensations allows for the generation of a library of coumarins with different electronic and steric properties. These reactions can be optimized using various acid catalysts, including sulfuric acid, methanesulfonic acid, or solid acid catalysts, sometimes under solvent-free or mechanochemical conditions to improve yields and environmental compatibility. chemijournal.comrsc.org
The following table summarizes representative conditions for the synthesis of heterocyclic scaffolds from precursors related to this compound.
| Reaction Type | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Pechmann Condensation | Phenol derivative, β-ketoester | Strong acids (e.g., H₂SO₄, AlCl₃) | Coumarin |
| Simonis Cyclization | Phenol, β-ketoester | Phosphorus pentoxide (P₂O₅) | Chromone (B188151) |
| Michael Addition/Cyclization | Phenol, Acrylonitrile | K₂CO₃, TfOH/TFA | Chroman-4-one |
| [2+2] Cycloaddition | Phenyl allenoate, Terminal alkene | EtAlCl₂ in CH₂Cl₂ | 1,3-Substituted Cyclobutane |
Utility in Fine Chemical Synthesis and Specialty Chemicals
Beyond the synthesis of complex natural product analogs, this compound is a valuable intermediate for the production of fine and specialty chemicals. The heterocyclic and carbocyclic structures derived from this compound serve as core components for a variety of specialty materials, including agrochemicals and other functional organic molecules.
The coumarin and chromone scaffolds, for instance, are not only present in natural products but are also integral to the design of synthetic functional molecules. Their unique structures are exploited in the development of a range of commercial chemical products. The utility of this compound as a precursor to these scaffolds positions it as a key intermediate in the value chain of the fine chemicals industry.
Role in Polymer Chemistry and Advanced Materials
While this compound is well-established as a building block in organic synthesis, its applications in polymer science are not as extensively documented in the scientific literature.
Incorporation as a Monomer in Polymerization Reactions
There is limited available information detailing the direct use of this compound as a monomer in polymerization reactions. Research into the polymerization of structurally similar compounds suggests potential challenges. For example, an attempt to copolymerize the related monomer 1-phenylbut-3-ene-1,2-dione with styrene (B11656) via radical polymerization was reported to be unsuccessful. researchgate.net In contrast, other related but structurally distinct monomers, such as 3-methylbut-1-ene, are used to produce copolymers with ethene or propene. google.com The specific electronic and steric characteristics of this compound may influence its reactivity in polymerization, an area that remains to be fully explored.
Application as a Cross-linking Agent or Modifier in Polymer Systems
Currently, there is a lack of specific research findings that demonstrate the application of this compound as a cross-linking agent or a modifier in polymer systems. Cross-linking agents typically possess two or more polymerizable groups, which allows them to form bridges between polymer chains, thereby enhancing the mechanical and thermal properties of the material. The structure of this compound, with a single polymerizable double bond, does not inherently suit it for a conventional cross-linking role. While it could potentially be functionalized to incorporate additional reactive sites, its use as a modifier or cross-linker in its native form is not a documented application.
Development as a Ligand Component or Scaffold in Catalytic Systems
The utility of this compound extends into the realm of catalysis, not as a catalyst itself, but as a structural backbone for the synthesis of more complex ligands and polymeric systems designed for catalytic applications. Research in this area has focused on incorporating the this compound moiety into larger molecular frameworks that can chelate with metal ions, thereby forming active catalytic complexes.
One notable approach involves the creation of polymeric ligands where a derivative of this compound constitutes the repeating unit. Specifically, polymeric metal complexes of poly(3-hydroxy-4-((Z)-1-(phenylimino)ethyl)phenyl-3-methylbut-2-enoate) and poly(3-hydroxy-4-((Z)-phenyl(phenylimino)methyl)phenyl-3-methylbut-2-enoate) have been synthesized. researchgate.netresearchgate.net These polymers, containing various divalent transition metal ions such as Cu(II), Ni(II), Co(II), Cd(II), Mn(II), Ca(II), and Zn(II), have demonstrated catalytic activity. researchgate.netresearchgate.net
The synthesized polymeric complexes have been characterized using various analytical techniques including Fourier transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and X-ray diffraction (XRD). researchgate.netresearchgate.net Studies have shown these materials to be highly crystalline and possess good thermal stability. researchgate.netresearchgate.net
The catalytic efficacy of these polymeric complexes has been particularly explored in oxidation reactions. For instance, the Cu(II) complex of poly(3-hydroxy-4-((Z)-1-(phenylimino)ethyl)phenyl-3-methylbut-2-enoate) was found to be an active catalyst for the oxidation of benzaldehyde (B42025) and its derivatives to their corresponding carboxylic acids. researchgate.netresearchgate.net This oxidation reaction was reported to be quantitative, achieving 100% selectivity for the benzoic acid product. researchgate.netresearchgate.net The catalysts also demonstrated good reusability, maintaining their efficiency for five to six runs. researchgate.net
Research Findings on Catalytic Performance
| Polymeric Ligand Scaffold | Metal Ion | Catalytic Application | Substrate | Product | Selectivity | Catalyst Reusability |
|---|---|---|---|---|---|---|
| poly(3-hydroxy-4-((Z)-1-(phenylimino)ethyl)phenyl-3-methylbut-2-enoate) | Cu(II) | Oxidation | Benzaldehyde and its derivatives | Corresponding carboxylic acids | 100% | Efficient for 5-6 runs researchgate.net |
In the context of biocatalysis, this compound itself has been investigated as a potential substrate. In a study involving a rationally engineered C-acyltransferase, this compound was tested for its ability to be transformed in a biocatalytic Friedel-Crafts acylation reaction. acs.org However, the research found that the enzyme did not catalyze the transformation of this specific compound, highlighting the high specificity of enzymatic catalytic systems. acs.org
Additionally, the this compound structure has been incorporated into more complex molecules with biological targets. For example, (2-((1R,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene)-2-sulfonamido)this compound was synthesized as part of a library of compounds designed as selective estrogen receptor degraders, which can be considered a form of targeted biological interaction. nih.gov
Synthesis and Characterization of Phenyl 3 Methylbut 2 Enoate Derivatives and Structural Analogues
Design and Synthesis of Derivatives with Modified Phenyl or Alkene Moieties
Modification of the phenyl and alkene components of phenyl 3-methylbut-2-enoate (B8612036) allows for the fine-tuning of its electronic and steric properties.
Phenyl Moiety Modification: The aromatic ring is a prime target for introducing substituents to modulate the electronic character of the entire molecule. Standard electrophilic aromatic substitution reactions can be employed on the parent compound, though synthetic strategies often involve building the molecule from already substituted phenols or phenyl-containing precursors. A prominent method for creating such derivatives is the Horner-Wadsworth-Emmons (HWE) reaction, which allows for the stereoselective synthesis of α,β-unsaturated esters from aryl ketones. researchgate.net For instance, a microwave-assisted HWE olefination process has been successfully used to synthesize a variety of (Z)-3,3-trisubstituted-α,β-unsaturated methyl esters from readily available aryl-alkyl ketones. researchgate.net This approach has yielded derivatives with diverse functionalities on the phenyl ring, demonstrating the versatility of the method.
Alkene Moiety Modification: The carbon-carbon double bond is another key site for derivatization. A common modification is the reduction of the alkene, which converts the unsaturated ester into its saturated counterpart. This is typically achieved through catalytic hydrogenation. For example, in the synthesis of related phenyl-containing butanones, the carbon-carbon double bond of the enone precursor is reduced using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. A similar strategy can be applied to phenyl 3-methylbut-2-enoate to yield phenyl 3-methylbutanoate. The reactivity of the alkene also makes it susceptible to conjugate addition reactions, such as the Michael addition, which allows for the introduction of a wide range of nucleophiles at the β-carbon. wikipedia.org
Below is a table summarizing the synthesis of several methyl 3-phenylbut-2-enoate derivatives with modified phenyl rings.
| Derivative Name | Stereoisomer | Synthetic Method | Yield (%) |
|---|---|---|---|
| Methyl 3-(p-tolyl)but-2-enoate | E | Iron-Catalyzed Arylation | 82 |
| Methyl 3-(p-tolyl)but-2-enoate | Z | Iron-Catalyzed Arylation | 74 |
| Methyl 3-(4-fluorophenyl)but-2-enoate | E | Iron-Catalyzed Arylation | 80 |
| (Z)-Methyl 3-(4-(phenylthio)phenyl)but-2-enoate | Z | Microwave-Assisted HWE | Data not specified |
Derivatization of the Ester Functionality
The ester group is a versatile functional handle that can be transformed into various other moieties.
Transesterification : This reaction involves exchanging the phenyl group of the ester with another alcohol moiety. Transesterification can be catalyzed by acids, bases, or enzymes. dtu.dkgrafiati.comsemanticscholar.orggrafiati.com For this compound, reacting it with a different alcohol (e.g., ethanol) in the presence of a suitable catalyst would yield the corresponding ethyl ester. Enzymatic catalysts, such as lipases, are often preferred for their high selectivity, which can be crucial for complex molecules or when mild reaction conditions are required. researchgate.net
Reduction : The ester functionality can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used to achieve this transformation, which would convert this compound into 3-methylbut-2-en-1-ol. uni-regensburg.de
Conversion to Thioester : The oxygen atom of the ester can be replaced with sulfur to form a thioester. S-phenyl 3-methylbut-2-enethioate is an example of such a derivative, where the phenoxy group is replaced by a phenylthio group.
These transformations significantly alter the chemical reactivity and physical properties of the parent molecule, providing access to a broader class of compounds.
Stereoisomeric Analogues and Their Synthetic Access
The presence of the C2=C3 double bond in the butenoate chain allows for the existence of geometric isomers (E and Z). Furthermore, the introduction of substituents can create stereogenic centers, leading to enantiomers and diastereomers.
Geometric Isomers (E/Z): The synthesis of specific E or Z isomers of 3-substituted but-2-enoates can often be controlled by the choice of synthetic method. The Horner-Wadsworth-Emmons reaction, for example, is well-known for its ability to provide high stereoselectivity, typically favoring the formation of the (E)-isomer, although conditions can be tuned to favor the (Z)-isomer. researchgate.net Iron-catalyzed arylation of enol tosylates has also been shown to produce both (E)- and (Z)-isomers of methyl 3-arylbut-2-enoates in good yields. researchmap.jp Additionally, photochemical methods can be used to interconvert isomers; for instance, UV irradiation has been shown to convert an (E)-isomer of a 2-methylbut-2-enoic acid derivative into the corresponding (Z)-isomer. rsc.org
Enantiomeric and Diastereomeric Analogues: Creating chiral analogues requires the introduction of one or more stereocenters. This can be achieved through asymmetric synthesis. Biocatalysis offers a powerful tool for stereoselective reactions. For example, in the synthesis of analogues like Muguesia®, a multi-enzyme cascade reaction involving an ene-reductase (ER) and an alcohol dehydrogenase (ADH) has been used. polimi.it The ene-reductase first reduces the carbon-carbon double bond with high stereoselectivity, creating one chiral center. polimi.it Subsequently, the alcohol dehydrogenase reduces a ketone group to a hydroxyl group, establishing a second chiral center with excellent control over the stereochemistry. polimi.it Such methodologies could be adapted to produce chiral saturated analogues of this compound from appropriately designed precursors. Asymmetric conjugate additions to the α,β-unsaturated system are another major route to enantiomerically enriched derivatives. beilstein-journals.orgnih.gov
Quantitative Structure-Reactivity Relationship (QSRR) Studies within Derivative Series
While specific Quantitative Structure-Reactivity Relationship (QSRR) studies for this compound derivatives are not extensively documented in the surveyed literature, the principles of QSRR can be readily applied to this class of compounds. QSRR models aim to correlate variations in the chemical structure of a series of compounds with their measured chemical reactivity. For derivatives of this compound, such studies would provide valuable insights into how modifications affect reaction kinetics and mechanisms.
A classic QSRR tool for aromatic systems is the Hammett equation: log(kₓ/kₒ) = ρσ. pharmacy180.com This equation relates the rate constant (k) of a reaction for a substituted derivative (kₓ) to that of the unsubstituted parent compound (kₒ). The substituent constant (σ) quantifies the electronic effect (electron-donating or -withdrawing) of a substituent on the phenyl ring, while the reaction constant (ρ) measures the sensitivity of the reaction to these electronic effects. pharmacy180.comwalisongo.ac.idsemanticscholar.org For a series of this compound derivatives with different substituents on the phenyl ring, a Hammett plot could be constructed to study reactions like ester hydrolysis or Michael addition. A positive ρ value would indicate that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge in the transition state, whereas a negative ρ value would imply the reaction is favored by electron-donating groups, indicating a buildup of positive charge. msudenver.eduviu.ca
Beyond the phenyl ring, QSRR can also describe the reactivity of the α,β-unsaturated carbonyl system. The reactivity of these compounds as Michael acceptors is highly dependent on their structure. wikipedia.org Studies on related α,β-unsaturated compounds have shown that factors such as substitution at the α and β positions significantly impact reactivity. nih.gov Generally, alkyl substitution on the vinyl carbons can reduce reactivity due to steric hindrance and electronic effects. researchgate.nettandfonline.com A QSRR model for a series of this compound analogues could use computational descriptors (e.g., LUMO energy, partial atomic charges on the β-carbon) to predict their reactivity toward nucleophiles in conjugate addition reactions. researchgate.net
Environmental Transformation and Degradation Studies of Phenyl 3 Methylbut 2 Enoate Academic Context
Photolytic Degradation Pathways under Controlled Laboratory Conditions
The photolytic degradation of Phenyl 3-methylbut-2-enoate (B8612036), an α,β-unsaturated aromatic ester, is anticipated to proceed through several key pathways upon exposure to ultraviolet (UV) radiation in a laboratory setting. Drawing parallels with similar compounds like cinnamates, the primary photochemical reactions are expected to include photoisomerization, photodimerization, and photohydrolysis. nih.govcolab.ws
Photoisomerization: The carbon-carbon double bond in the 3-methylbut-2-enoate moiety allows for the existence of (E) and (Z) isomers. UV radiation can provide the energy to overcome the rotational barrier of this double bond, leading to a reversible conversion between the two geometric isomers until a photostationary state is reached. This process alters the physical and chemical properties of the compound without breaking it down into smaller molecules.
Photodimerization: A characteristic reaction of α,β-unsaturated carbonyl compounds under UV irradiation is [2+2] cycloaddition. This would involve the dimerization of two molecules of Phenyl 3-methylbut-2-enoate to form cyclobutane (B1203170) derivatives. Depending on the stereochemistry of the reacting isomers, various stereoisomeric cyclodimers, analogous to truxillic and truxinic acids observed in cinnamate (B1238496) photolysis, could be formed. rsc.org
Photohydrolysis: In aqueous environments, UV light can facilitate the hydrolysis of the ester bond. This reaction would likely lead to the formation of phenol (B47542) and 3-methylbut-2-enoic acid. Further degradation of these initial photoproducts may also occur with continued UV exposure. For instance, studies on octyl methoxycinnamate have shown the formation of corresponding aldehydes from the aromatic portion. rsc.orgresearchgate.net
Table 1: Potential Photolytic Degradation Products of this compound
| Degradation Pathway | Potential Products | Anticipated Mechanism |
|---|---|---|
| Photoisomerization | (Z)-Phenyl 3-methylbut-2-enoate | Reversible (E)/(Z) isomerization around the C=C double bond |
| Photodimerization | Cyclobutane derivatives | [2+2] cycloaddition of two ester molecules |
Hydrolytic Stability and Kinetic Studies of Degradation Mechanisms
The hydrolytic stability of this compound is a critical factor in its persistence in aqueous systems. The primary mechanism of hydrolytic degradation is the cleavage of the ester bond, a reaction that can be catalyzed by both acids and bases.
Under neutral to alkaline conditions, the hydrolysis of esters typically proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. This is generally the rate-determining step and results in the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt (3-methylbut-2-enoate) and phenol. In acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.
The rate of hydrolysis is expected to follow pseudo-first-order kinetics with respect to the ester concentration under constant pH and temperature. africaresearchconnects.comrsc.org The stability of this compound will be significantly influenced by the pH of the solution. The rate of hydrolysis is generally at its minimum in the neutral pH range and increases under both acidic and basic conditions. Temperature also plays a crucial role, with higher temperatures accelerating the rate of hydrolysis. The presence of a bulky methyl group at the 3-position might offer some steric hindrance, potentially slowing the rate of hydrolysis compared to unsubstituted phenyl acrylate. lubesngreases.com
Table 2: Expected Influence of Environmental Factors on the Hydrolytic Degradation of this compound
| Factor | Influence on Hydrolysis Rate | Underlying Mechanism |
|---|---|---|
| pH | ||
| Acidic (pH < 7) | Increase | Protonation of the carbonyl oxygen enhances susceptibility to nucleophilic attack by water. |
| Neutral (pH ≈ 7) | Minimum Rate | Uncatalyzed hydrolysis by water is the dominant, slower pathway. |
| Basic (pH > 7) | Significant Increase | Nucleophilic attack by hydroxide ions, which are stronger nucleophiles than water. |
| Temperature | Increase | Provides the necessary activation energy for the reaction to proceed at a faster rate. |
Biotransformation Studies Focusing on Enzymatic Breakdown in Defined Systems
The biotransformation of this compound in defined biological systems is primarily expected to involve enzymatic hydrolysis. A wide variety of microorganisms produce non-specific esterases that are capable of breaking down xenobiotic esters. lkouniv.ac.instudfile.netmhmedical.com These enzymes play a crucial role in the detoxification of foreign compounds.
In a controlled system containing isolated enzymes or specific microbial cultures, the primary biotransformation pathway for this compound would be the cleavage of the ester linkage. Carboxylesterases (EC 3.1.1.1) are a class of hydrolase enzymes that catalyze the reaction:
This compound + H₂O → 3-methylbut-2-enoic acid + Phenol
Studies on various xenobiotic esters have demonstrated this enzymatic activity. For instance, research using homogenates of Mycobacterium smegmatis has shown the hydrolysis of esters like ethyl benzoate. nih.gov Similarly, cyanobacterial systems have been found to be active in the hydrolysis of 1-phenylethyl acetate (B1210297). mdpi.com This indicates that microbial esterases have broad substrate specificity and are likely to act on this compound. The resulting products, 3-methylbut-2-enoic acid and phenol, would then be available for further microbial degradation, typically involving ring-opening and subsequent entry into central metabolic pathways. nih.govnih.gov
Table 3: Enzymatic Breakdown of this compound in Defined Systems
| Enzyme Class | Example Organisms/Systems | Primary Reaction | Breakdown Products |
|---|---|---|---|
| Carboxylesterases | Bacteria (e.g., Pseudomonas sp., Mycobacterium sp.), Fungi, Cyanobacteria | Hydrolysis of the ester bond | 3-methylbut-2-enoic acid and Phenol |
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| (Z)-Phenyl 3-methylbut-2-enoate |
| 3-methylbut-2-enoate |
| 3-methylbut-2-enoic acid |
| 4-methoxybenzaldehyde |
| Ethyl benzoate |
| Octyl methoxycinnamate |
| Phenol |
| This compound |
| Phenyl acrylate |
| Truxillic acids |
| Truxinic acids |
Future Research Directions and Emerging Opportunities for Phenyl 3 Methylbut 2 Enoate Research
Development of Highly Enantioselective and Diastereoselective Synthetic Routes
The creation of chiral molecules with high precision is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. For Phenyl 3-methylbut-2-enoate (B8612036), the development of synthetic routes that afford specific stereoisomers is a critical area for future investigation. The presence of a prochiral center at the α-position and the potential for E/Z isomerism of the double bond offer opportunities for complex stereocontrol.
Future research should focus on the application of asymmetric catalysis to the synthesis of Phenyl 3-methylbut-2-enoate. While specific enantioselective methods for this exact molecule are not yet established, strategies successful for other α,β-unsaturated esters can provide a roadmap. For instance, the use of chiral organocatalysts , such as proline derivatives or chiral phosphoric acids, could facilitate asymmetric Michael additions to the double bond, thereby establishing a stereocenter at the β-position of a precursor. Similarly, transition-metal catalysis employing chiral ligands could enable enantioselective conjugate additions or allylic substitutions.
Furthermore, research into diastereoselective reactions is warranted. By introducing a chiral auxiliary or a second stereocenter into the reacting partners, it may be possible to control the formation of specific diastereomers of substituted this compound derivatives. The development of such methods would be invaluable for creating complex molecular architectures.
Table 1: Potential Asymmetric Catalytic Approaches for this compound
| Catalytic System | Potential Reaction | Desired Outcome |
| Chiral Organocatalysts | Asymmetric Michael Addition | Enantiomerically enriched β-substituted butanoates |
| Chiral Transition-Metal Complexes | Enantioselective Conjugate Addition | Access to chiral this compound analogues |
| Biocatalysis (e.g., Ene-reductases) | Asymmetric reduction of a precursor | Stereoselective saturation of the C=C bond |
Exploration of Novel Catalytic Applications and Multicomponent Reactions
The reactivity of the α,β-unsaturated ester moiety in this compound makes it a versatile building block for various catalytic transformations. Future research should explore its participation in novel catalytic cycles and multicomponent reactions (MCRs).
One promising avenue is its use as a substrate in cascade reactions . A single catalytic activation could trigger a series of bond-forming events, rapidly increasing molecular complexity. For example, a catalyzed Michael addition could be followed by an intramolecular cyclization, leading to complex heterocyclic structures. The development of catalysts that can orchestrate such sequences with high selectivity is a significant but rewarding challenge.
This compound could also serve as a key component in multicomponent reactions . MCRs, where three or more reactants combine in a single operation, are highly efficient for generating diverse molecular libraries. The electrophilic nature of the double bond and the carbonyl carbon makes this compound an ideal candidate for reactions like the Baylis-Hillman or Michael-initiated ring-closure (MIRC) reactions, leading to densely functionalized products.
Table 2: Potential Multicomponent Reactions Involving this compound
| Reaction Type | Role of this compound | Potential Product Class |
| Passerini or Ugi Reaction | Electrophilic component | Highly substituted α-acyloxy or α-amino amides |
| Hantzsch Dihydropyridine Synthesis | Michael acceptor | Functionalized dihydropyridines |
| Biginelli Reaction | Component for cyclocondensation | Dihydropyrimidinones and their derivatives |
Integration with Machine Learning and AI for Reaction Prediction and Optimization
The intersection of computational science and chemistry offers powerful tools for accelerating discovery. For this compound, the integration of machine learning (ML) and artificial intelligence (AI) can guide synthetic efforts and predict compound properties.
Future research could focus on developing Quantitative Structure-Activity Relationship (QSAR) models for this compound derivatives. By training algorithms on datasets of related compounds with known properties, it would be possible to predict the biological activity or material properties of novel analogues, thus prioritizing synthetic targets.
Advanced Spectroscopic Probes and Operando Studies for Mechanistic Insights
A deep understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. The application of advanced spectroscopic techniques to study reactions involving this compound can provide invaluable mechanistic insights.
Future research should employ in-situ and operando spectroscopy to monitor reactions in real-time. Techniques such as in-situ Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Raman spectroscopy can track the concentrations of reactants, intermediates, and products as the reaction progresses. This data allows for the determination of reaction kinetics and the identification of transient species that are key to the reaction mechanism.
Operando spectroscopy , which combines spectroscopic measurements with simultaneous catalytic performance data, would be particularly powerful for studying catalytic reactions of this compound. By observing the catalyst under working conditions, researchers can gain insights into the nature of the active site, catalyst deactivation pathways, and the role of the catalyst in each step of the reaction cycle.
Design of Next-Generation Analogues for Specific Synthetic Utilities and Methodological Advancements
The core structure of this compound provides a scaffold for the design of a wide array of novel analogues with tailored properties. Future research should focus on the rational design and synthesis of these next-generation compounds for specific applications in synthetic chemistry and materials science.
By systematically modifying the substituents on the phenyl ring, the ester functionality, and the butenoate backbone, analogues with fine-tuned electronic and steric properties can be created. For example, the introduction of electron-withdrawing or -donating groups on the phenyl ring can modulate the reactivity of the α,β-unsaturated system. The ester group can be varied to include different alkyl or aryl moieties, which can influence solubility and other physical properties.
These tailored analogues could find use as:
Novel monomers for polymerization, leading to materials with unique optical or mechanical properties.
Specialized reagents in organic synthesis, designed for specific types of transformations with high selectivity.
Probes for studying reaction mechanisms or biological processes.
The development of a diverse library of this compound analogues will undoubtedly spur further methodological advancements and open up new avenues of chemical research.
Q & A
Q. What synthetic routes are recommended for laboratory-scale preparation of phenyl 3-methylbut-2-enoate?
Methodological Answer:
- Fischer esterification : React 3-methylbut-2-enoic acid with phenol under acid catalysis (e.g., H₂SO₄) at 60–80°C. Monitor progress via thin-layer chromatography (TLC) using ethyl acetate/hexane (1:4) as the mobile phase.
- Transesterification : Substitute methyl 3-methylbut-2-enoate (see ) with phenol using lipase catalysts or titanium(IV) isopropoxide. Purify via vacuum distillation (bp: ~120–140°C at 10 mmHg). Validate purity via GC-MS with a DB-5MS column (30 m × 0.25 mm ID) .
Q. What analytical techniques confirm the structural integrity of this compound?
Methodological Answer:
- NMR : Use ¹H NMR (CDCl₃, 400 MHz) to identify characteristic signals: δ 1.85 (s, 3H, CH₃), δ 5.85 (s, 1H, CH), and δ 7.2–7.4 (m, 5H, aromatic protons). ¹³C NMR confirms the ester carbonyl at ~165 ppm.
- IR Spectroscopy : Ester C=O stretch at ~1740 cm⁻¹ and aromatic C-H bends near 700 cm⁻¹ .
- GC-MS : Compare retention times and fragmentation patterns with NIST reference data .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use in a fume hood to avoid inhalation.
- Storage : Keep in airtight glass containers at 2–8°C, away from oxidizers and ignition sources.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can experimental design (DoE) optimize chromatographic separation of this compound from complex matrices?
Methodological Answer:
- Central Composite Design (CCD) : Vary mobile phase (e.g., acetonitrile/water ratio), column temperature (30–50°C), and flow rate (0.8–1.2 mL/min) in UHPLC-PDA systems.
- Response Surface Methodology : Optimize resolution and peak symmetry. Validate with spiked samples (RSD < 2% for retention time reproducibility) .
Q. How to resolve contradictory stability data for this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Studies : Incubate samples at 40°C/75% RH (ICH Q1A guidelines) and analyze degradation via LC-HRMS. Identify hydrolysis products (e.g., 3-methylbut-2-enoic acid) using m/z 101.06 (base peak).
- Kinetic Modeling : Apply Arrhenius equation to predict shelf-life. Use multivariate ANOVA to isolate dominant degradation factors (e.g., pH > 8 accelerates ester hydrolysis) .
Q. What strategies mitigate interference from byproducts during spectroscopic quantification?
Methodological Answer:
Q. How to validate this compound’s reactivity in radical-mediated reactions?
Methodological Answer:
- Gas-Phase Studies : Use pulsed laser photolysis to measure rate constants for reactions with NO₃ radicals (e.g., k = 2.1 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹ at 298 K).
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict reaction pathways and transition states .
Data Interpretation and Contradiction Analysis
Q. How to address discrepancies in reported ester carbonyl IR frequencies?
Methodological Answer:
Q. What statistical tools validate batch-to-batch consistency in synthetic yields?
Methodological Answer:
- Control Charts : Plot yield % vs. batch number (n ≥ 10) to identify outliers. Apply Grubbs’ test (α = 0.05) for significance.
- Multivariate Analysis : Use PCA to correlate reaction parameters (e.g., catalyst loading, time) with yield variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
